molecular formula C35H66O4 B1236928 1-O-(1Z-Tetradecenyl)-2-(9Z-octadecenoyl)-sn-glycerol

1-O-(1Z-Tetradecenyl)-2-(9Z-octadecenoyl)-sn-glycerol

Cat. No.: B1236928
M. Wt: 550.9 g/mol
InChI Key: JIVLVDABBQIAOL-RDUBIJJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-O-(1Z-Tetradecenyl)-2-(9Z-octadecenoyl)-sn-glycerol is a glycerol ether and a 1Z-alkenylacylglycerol.

Scientific Research Applications

Synthesis and Chemical Properties

  • An improved synthesis method for 1-O-(1Z-Tetradecenyl)-2-(9Z-octadecenoyl)-sn-glycerol has been developed, starting from rac 1-0-octadecen-9'-ylglycerol. This method involves enzymatic reactions and tritiation, leading to the final product with distinct properties (Paltauf, 1976).

Biochemical Applications

  • Research on the biosynthesis of plasmalogens from alkyl‐ and alkyl‐acyl‐glycerophosphoryl ethanolamine in the rat brain has indicated that compounds like this compound could be direct precursors in this process (Paltauf, 1971).

Interaction with Biological Membranes

  • Studies on the interaction of small molecules with lipid membranes, using compounds structurally similar to this compound, have provided insights into the mechanisms of drug-membrane interactions and could be relevant for drug development (Huang et al., 2013).

Metabolism and Absorption Studies

  • The intestinal absorption of glycerol trioctadecenyl ether, a compound related to this compound, has been studied in rats, providing insights into the absorption and metabolism of similar compounds (Spener et al., 1968).

Novel Compound Synthesis

  • The chemical synthesis of new compounds, such as diglucosyl diacylglycerols involving this compound, has been explored. These syntheses feature the stereoselective construction of glycosidic linkages, important for developing new biochemical tools and therapeutics (Takato et al., 2019).

Applications in Biological Studies

  • Enzymatic conversion studies using analogues of monogalactosyl diacylglycerol, related to this compound, have been conducted to understand plant enzyme activities and lipid metabolism (Heinz et al., 1979).

Properties

Molecular Formula

C35H66O4

Molecular Weight

550.9 g/mol

IUPAC Name

[(2S)-1-hydroxy-3-[(Z)-tetradec-1-enoxy]propan-2-yl] (Z)-octadec-9-enoate

InChI

InChI=1S/C35H66O4/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-35(37)39-34(32-36)33-38-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h17-18,29,31,34,36H,3-16,19-28,30,32-33H2,1-2H3/b18-17-,31-29-/t34-/m0/s1

InChI Key

JIVLVDABBQIAOL-RDUBIJJSSA-N

Isomeric SMILES

CCCCCCCCCCCC/C=C\OC[C@H](CO)OC(=O)CCCCCCC/C=C\CCCCCCCC

SMILES

CCCCCCCCCCCCC=COCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCC=COCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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